4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid, Sodium Salt

Anion Transport Reproductive Biology Acrosome Reaction

4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid, sodium salt (SITS) is a monofunctional, fluorescent stilbene derivative that enables site-specific 1:1 covalent protein labeling without the crosslinking artifacts common to bifunctional analogs like DIDS. Its heterobifunctional architecture—coupling a reactive isothiocyanate (-NCS) group with a fluorescent stilbene core (λmax 336 nm)—allows simultaneous functional inhibition studies and direct detection. Two sulfonate groups ensure membrane impermeability and aqueous solubility, making it ideal for topography mapping of active sites (e.g., Lys-501 on Na,K-ATPase), N-terminal peptide derivatization for enhanced UVPD proteomics, and selective in vivo neuronal tracing. Choose SITS for precise, reproducible labeling where mechanistic clarity matters.

Molecular Formula C17H12N2Na2O7S3
Molecular Weight 498.5 g/mol
CAS No. 51023-76-8
Cat. No. B043327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid, Sodium Salt
CAS51023-76-8
Synonyms4 Acetamido 4' isothiocyanatostilbene 2,2' disulfonic Acid
4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid
4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid, Disodium Salt
Disodium Salt, SITS
SITS
SITS Disodium Salt
Molecular FormulaC17H12N2Na2O7S3
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;;
InChIKeyNPAWAMRXPHRVQY-WTVBWJGASA-L
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic Acid, Sodium Salt (SITS, CAS 51023-76-8): Product Identity and Core Capabilities


4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid, sodium salt (SITS) is a heterobifunctional, fluorescent stilbene derivative classified as an anion transport inhibitor . Its molecular architecture integrates a reactive isothiocyanate (-NCS) group for covalent protein modification and a fluorescent stilbene core (λmax 336 nm) for detection, alongside two sulfonate groups that confer membrane impermeability and aqueous solubility [1]. This dual functionality—covalent labeling combined with fluorescence—distinguishes it from simpler anion transport inhibitors and positions it as a tool for both functional inhibition studies and site-directed structural biology.

Why SITS (CAS 51023-76-8) Cannot Be Substituted with DIDS or Other Stilbene Analogs


The selection of a stilbene disulfonate anion transport inhibitor is not generic; molecular differences dictate experimental outcomes. While SITS and its close analog DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) share a core stilbene scaffold, SITS possesses a single reactive isothiocyanate group compared to DIDS' two [1]. This monofunctional reactivity allows SITS to achieve site-specific, 1:1 covalent labeling without inducing the crosslinking artifacts common with the bifunctional DIDS [2]. Furthermore, SITS exhibits a unique dual-phase inhibition profile—initial reversible competitive inhibition followed by time-dependent irreversible covalent modification—which is not universally shared among stilbene analogs [3]. These mechanistic differences directly impact experimental design, from the kinetics of inhibition to the interpretation of protein labeling studies, making direct substitution without validation a significant source of experimental variability.

Quantitative Differentiation of SITS (51023-76-8) from Structural Analogs: A Procurement-Focused Evidence Guide


Comparative Inhibition of Anion Transport: SITS vs. DIDS in Bull Sperm Acrosome Reaction

In a head-to-head study assessing the inhibition of the acrosome reaction (AR) in bull spermatozoa, both SITS and DIDS exhibited concentration-dependent inhibition. The IC50 for DIDS was determined to be 0.15 mM, while SITS demonstrated an IC50 of 0.22 mM in the presence of the Ca2+ ionophore A23187 [1]. This indicates that while DIDS is marginally more potent in this specific assay, SITS remains a highly effective inhibitor.

Anion Transport Reproductive Biology Acrosome Reaction

Differential Inhibition Kinetics: Reversible and Irreversible Phases of SITS Action on Sulfate Transport

SITS exhibits a unique biphasic inhibition of sulfate transport in Ehrlich ascites tumor cells. Short-term exposure results in potent, reversible competitive inhibition with a Ki of 3 x 10^-6 M (3 µM), achieving 92% inhibition [1]. Prolonged incubation leads to a time-dependent, irreversible inhibition obeying first-order kinetics with a rate coefficient of 0.040 min⁻¹ [1]. This dual-action mechanism is distinct from that of many other anion transport inhibitors and is fundamental to its use as a covalent probe.

Sulfate Transport Ehrlich Ascites Cells Enzyme Kinetics

Site-Specific Covalent Modification: SITS Labels a Single Lysine on Na,K-ATPase for Structural Studies

SITS inactivates purified canine renal Na,K-ATPase by covalently modifying a single, specific lysine residue (Lys-501) on the α-subunit [1]. This labeling is prevented by co-incubation with ADP or KCl, demonstrating active-site protection and confirming specificity [1]. This is a direct contrast to the bifunctional DIDS, which can crosslink adjacent protein domains, complicating structure-function analyses. The precise 1:1 stoichiometry of SITS labeling enables its use as a 'molecular footprinting' tool to map nucleotide-binding domains.

Na,K-ATPase Enzyme Inactivation Protein Footprinting

Enhanced Performance in Mass Spectrometry: SITS Peptide Derivatization for 266 nm UVPD

SITS derivatization of peptides enhances the efficiency of 266 nm ultraviolet photodissociation (UVPD), a technique used in tandem mass spectrometry (MS/MS) for peptide sequencing. Attachment of the SITS chromophore results in a mass shift of +454 Da and leads to significant gains in the number and abundances of diagnostic fragment ions compared to unmodified peptides [1]. This application leverages the specific chromogenic properties of SITS, which are not a universal feature of all anion transport inhibitors.

Mass Spectrometry Proteomics Peptide Derivatization

Comparative Inhibition of Bone Resorption: SITS and DIDS Show Equivalent Potency in Organ Culture

A direct comparison of SITS and DIDS in fetal rat long bone organ cultures showed that both compounds are potent, dose-related inhibitors of 45Ca release, a measure of bone resorption [1]. The study found that both control resorption and the response to parathyroid hormone (PTH) were inhibited in a similar fashion by SITS and DIDS, suggesting a comparable mechanism of action via blockade of Cl⁻/HCO₃⁻ anion exchange [1].

Bone Biology Osteoclasts Calcium Flux

Selective In Vivo Neuronal Uptake: SITS as a Fluorescent Tracer for Neuroanatomy

SITS exhibits selective uptake by specific neuronal populations in vivo following systemic administration in adult rats, enabling a 'Golgi-like' whole-cell staining technique [1]. This property is not shared by all stilbene derivatives and is attributed to SITS' unique combination of fluorescence, membrane permeability characteristics, and covalent reactivity. The staining is long-lasting and compatible with other fluorescence tracers [1].

Neuroscience Neuronal Tracing Fluorescence Microscopy

High-Value Application Scenarios for SITS (CAS 51023-76-8) Based on Differentiated Evidence


Structural Biology: Mapping Active Sites with Monofunctional Covalent Probes

SITS is the reagent of choice for site-specific covalent modification of proteins, such as the Na,K-ATPase, where precise 1:1 labeling is required to avoid crosslinking. Its ability to modify a specific lysine residue (Lys-501) under conditions that can be protected by substrate analogs allows researchers to map active site topography and identify amino acids critical for enzyme function, a task complicated by bifunctional reagents like DIDS [1].

Mass Spectrometry-Based Proteomics: Enhancing Peptide Sequencing by 266 nm UVPD

Proteomics laboratories seeking to improve sequence coverage in bottom-up experiments can employ SITS for N-terminal peptide derivatization. This application exploits the compound's strong UV chromophore, which is crucial for enhancing fragmentation efficiency in 266 nm ultraviolet photodissociation (UVPD) workflows. This leads to a measurable increase in diagnostic fragment ion abundance, providing deeper proteome coverage [2].

Neuroscience: In Vivo Neuronal Tracing and Circuit Mapping

SITS provides a validated method for selective, 'Golgi-like' fluorescent labeling of specific neuronal populations in vivo. This technique allows neuroscientists to map neural circuits and study neuronal morphology without the need for invasive microinjection of tracers. Its compatibility with other fluorescence techniques makes it a versatile tool for multimodal imaging studies [3].

Cell Physiology: Dissecting Reversible vs. Irreversible Anion Transport Blockade

Investigators studying the dynamics of anion transport, such as sulfate or chloride/bicarbonate exchange, can utilize SITS' unique biphasic inhibition kinetics. The ability to study an acute, reversible phase (Ki = 3 µM) followed by a chronic, irreversible inactivation phase (rate = 0.040 min⁻¹) allows for experimental designs that probe the functional consequences of temporary versus permanent transporter blockade in the same system [4].

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